4-(Trifluoromethyl)piperidine hydrochloride
Overview
Description
4-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl and a molecular weight of 189.61 g/mol . It is a piperidine derivative where a trifluoromethyl group is attached to the fourth position of the piperidine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of dopamine d3 receptor antagonists , suggesting that it may interact with these receptors.
Mode of Action
As a component in the synthesis of dopamine D3 receptor antagonists
Biochemical Pathways
Given its use in the synthesis of dopamine D3 receptor antagonists , it may be involved in modulating dopaminergic signaling pathways.
Result of Action
As a component in the synthesis of dopamine D3 receptor antagonists , it may contribute to the inhibition of these receptors, potentially affecting dopaminergic signaling.
Action Environment
Safety data suggests that it should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)piperidine hydrochloride typically involves the reaction of piperidine with trifluoromethylating agents under controlled conditions. One common method is the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in C,N-cross coupling reactions and the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- Homomorpholine hydrochloride
- Hexamethyleneimine
Uniqueness
4-(Trifluoromethyl)piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
4-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUKXPQVPQUCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584789 | |
Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155849-49-3 | |
Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isopropanol in the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride as described in the research?
A1: The research paper highlights the importance of solvent selection for optimizing the synthesis of this compound []. Specifically, the study found that using isopropanol as the solvent led to the highest purity (99.8%) and a yield exceeding 80% []. This suggests that isopropanol plays a crucial role in facilitating the reaction and achieving desirable product characteristics.
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